2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol
Description
Properties
IUPAC Name |
3-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-14-9-5-4-6-12(14)10-11-15-17-18-16(21)19(15)13-7-2-1-3-8-13/h1-9,20H,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQWISSMKQAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with phenylhydrazine.
Introduction of the Mercapto Group: The mercapto group is introduced by reacting the triazole derivative with thiourea under basic conditions.
Attachment of the Phenol Group: The final step involves the alkylation of the triazole derivative with a phenol derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Fluorophenyl Derivatives
- 4-[2-[4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl]phenol (CAS: 217487-47-3) Structure: The phenyl group on the triazole is replaced with a 4-fluorophenyl. Properties: Molecular formula C16H14FN3OS, molar mass 315.37 g/mol, melting point 204°C . Impact: Fluorine’s electronegativity enhances crystallinity and metabolic stability compared to the parent compound.
Trifluoromethylphenyl Derivatives
- 4-(2-{5-Mercapto-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethyl)phenol Structure: Incorporates a 3-(trifluoromethyl)phenyl group. Properties: Molecular weight 365.37 g/mol .
Halogenated Derivatives
- 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol Toxicity: Classified as low toxicity (Class IV) in acute studies, suggesting halogenation reduces adverse effects .
Functional Group Modifications
Hydrazone Derivatives
- N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Activity: Demonstrated potent inhibition of cancer cell migration in melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer models . Structure-Activity Relationship (SAR): The hydrazone moiety enhances binding to cellular targets, likely through hydrogen bonding and π-π stacking.
Schiff Base Derivatives
- (Z)-2-((2-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol (Y3) Activity: IC50 of 1.5 μM against tyrosinase, outperforming fluorine-substituted analogs. Hydroxyl groups improve inhibitory effects via copper chelation .
Physicochemical Properties
Biological Activity
The compound 2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol (CAS No. 696621-23-5) belongs to a class of mercapto-substituted 1,2,4-triazoles known for their diverse biological activities. These compounds have garnered significant attention in medicinal chemistry due to their potential roles as anticancer, antiviral, and anti-inflammatory agents. This article reviews the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.
Molecular Formula: C₁₆H₁₅N₃OS
Molecular Weight: 297.38 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with triazole derivatives. The process can yield high purity and yield rates, making it suitable for further biological testing.
Anticancer Activity
Research indicates that mercapto-substituted triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting the growth of MCF-7 (human breast cancer) cells. In vitro studies demonstrated that these compounds could induce apoptosis and cell cycle arrest at G2/M phase .
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | HeLa | 8.7 |
| Compound C | A549 | 12.3 |
Antiviral Activity
The antiviral potential of triazole derivatives has been explored through various in vitro studies. Compounds similar to this compound have been evaluated for their efficacy against RNA viruses. The mechanism involves inhibition of viral RNA synthesis by blocking RNA polymerase II .
Table 2: Antiviral Activity of Triazole Derivatives
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Compound D | HCMV | 15.0 |
| Compound E | Influenza A | 20.5 |
| Compound F | Dengue Virus | 12.0 |
Anti-inflammatory Activity
In addition to anticancer and antiviral properties, triazole derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. For example, certain derivatives demonstrated IC50 values as low as 2.11 µM against soybean LOX .
Case Studies
- MCF-7 Cell Line Study : A study involving the evaluation of several triazole derivatives showed that those containing the mercapto group had enhanced cytotoxicity against the MCF-7 cell line compared to non-thiolated analogs .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), triazole derivatives exhibited significant reductions in pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Cytotoxicity : Induction of apoptosis through mitochondrial pathways.
- Antiviral Action : Inhibition of viral replication by targeting viral enzymes.
- Anti-inflammatory Effects : Inhibition of LOX and reduction in cytokine production.
Q & A
Q. What are the standard synthetic protocols for preparing 2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving cyclization of thiosemicarbazide precursors under reflux conditions. For example, triazole-thiol derivatives are prepared by reacting hydrazine derivatives with carbon disulfide in alkaline media, followed by alkylation or condensation with phenolic components . Optimization involves controlling pH, temperature (e.g., reflux in pyridine or ethanol), and stoichiometric ratios of reagents to minimize side products. Purification often employs recrystallization from hot ethanol or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the triazole ring, phenolic -OH, and mercapto (-SH) groups.
- FT-IR for identifying S-H (~2550 cm⁻¹), N-H (~3300 cm⁻¹), and aromatic C=C stretches.
- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns.
- Elemental analysis to validate purity and stoichiometry .
Q. How can researchers address solubility challenges during purification and bioactivity assays?
The compound’s limited solubility in polar solvents (e.g., water) requires the use of DMSO or DMF for dissolution in biological assays. For purification, mixed solvent systems (e.g., ethanol-water or hexane-ethyl acetate) are effective for recrystallization .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
DFT calculations (e.g., using Gaussian or ORCA) model the molecule’s HOMO-LUMO gaps, charge distribution, and softness/hardness indices. These parameters predict nucleophilic/electrophilic sites, aiding in understanding its coordination chemistry (e.g., metal-binding via -SH and phenolic -OH) and biological interactions. Studies on analogous triazole derivatives show that higher softness correlates with enhanced bioactivity .
Q. What crystallographic strategies resolve ambiguities in structural conformation or tautomerism?
Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning tautomeric forms (e.g., thiol vs. thione) and verifying substituent orientation. For example, SC-XRD of similar triazoles revealed square pyramidal geometries in metal complexes and confirmed bond lengths (C-S: ~1.74 Å; N-N: ~1.38 Å) . Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to modulate antioxidant or antimicrobial potency.
- Metal coordination : Complexation with VO²⁺ or Cu²⁰⁺ ions enhances redox activity and DNA interaction .
- Hybridization : Coupling with coumarin or benzimidazole moieties improves antifungal efficacy, as seen in DPPH radical scavenging assays .
Q. How should researchers reconcile contradictory bioactivity data across studies?
Discrepancies in biological results (e.g., varying IC₅₀ values) may arise from differences in assay protocols (e.g., DPPH vs. ABTS for antioxidants) or microbial strains. Standardizing assay conditions (e.g., pH, incubation time) and using positive controls (e.g., ascorbic acid) improves reproducibility. Statistical tools like ANOVA or PCA can identify outlier datasets .
Q. What methodological considerations are critical for evaluating antioxidant activity?
- DPPH assay : Monitor absorbance decay at 517 nm under controlled light/temperature.
- FRAP assay : Measure Fe³⁺-TPTZ complex reduction at 593 nm.
- Cellular models : Use H₂O₂-induced oxidative stress in cell lines (e.g., HEK-293) to validate intracellular radical scavenging. Data should be normalized to protein content or cell count .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
